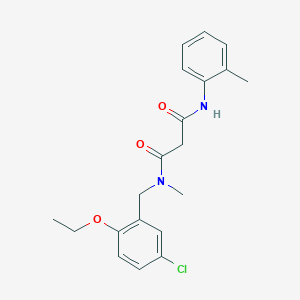
N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPMPT, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a thiourea derivative that is commonly used as a ligand in coordination chemistry and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with transition metal ions. These complexes may then interact with biological molecules, such as enzymes or proteins, leading to changes in their activity or function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects are thought to be related to the ability of this compound to form stable complexes with transition metal ions, which may then interact with biological molecules to produce these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea in scientific research is its ability to form stable complexes with a range of transition metal ions. This makes it a versatile ligand that can be used in a variety of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea. One area of interest is the development of new this compound-based ligands that exhibit improved stability or selectivity. Another area of interest is the use of this compound in drug delivery or imaging applications, where its ability to form stable complexes with transition metal ions could be used to target specific biological molecules or tissues. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a versatile thiourea derivative that has been extensively studied for its potential use in scientific research. The compound has been shown to exhibit a range of biochemical and physiological effects, and its ability to form stable complexes with transition metal ions makes it a valuable ligand in coordination chemistry. While there are some limitations to its use, there are also several potential future directions for research on this compound, including the development of new ligands and applications in drug delivery and imaging.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential use in various scientific research applications. One of the most common uses of this compound is as a ligand in coordination chemistry. The compound has been shown to form stable complexes with a range of transition metal ions, including copper, nickel, and zinc. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and bioinorganic chemistry.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-6-12(2)8-14(7-11)18-15(19)17-10-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBQDNZHFNBKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2,3-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3985846.png)
![1-(2,4-dichlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B3985852.png)


![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985881.png)
![methyl N-{4-[(dimethylamino)sulfonyl]benzoyl}valinate](/img/structure/B3985886.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B3985891.png)


![2-(4-chlorophenyl)-5-(3-methoxyphenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3985907.png)
![1-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B3985915.png)
![2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985918.png)
![N-(1-phenylethyl)-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B3985923.png)
